molecular formula C22H25BrClN3O5S B7706208 Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate

Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate

Cat. No.: B7706208
M. Wt: 558.9 g/mol
InChI Key: WKPULOOKGATZCP-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers can use the compound to study the effects of various functional groups on biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can modulate the compound’s pharmacokinetic properties, enhancing its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzylpiperazine: Shares the piperazine ring and bromobenzyl group but lacks the sulfonyl and acetyl groups.

    4-Chlorophenylpiperazine: Contains the piperazine ring and chlorophenyl group but does not have the bromobenzyl and sulfonyl groups.

Uniqueness

Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrClN3O5S/c1-2-32-22(29)26-13-11-25(12-14-26)21(28)16-27(15-17-3-5-18(23)6-4-17)33(30,31)20-9-7-19(24)8-10-20/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPULOOKGATZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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